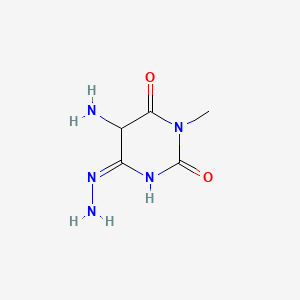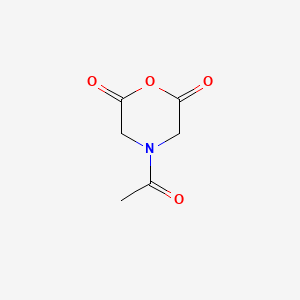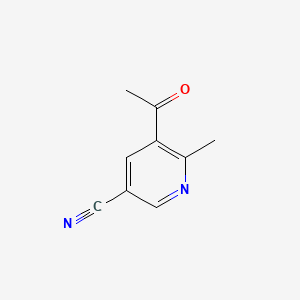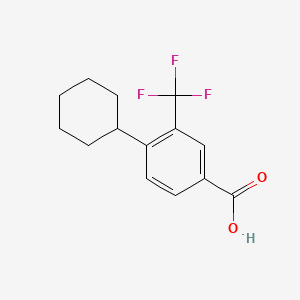
14(15)-EpEDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14(15)-EpEDE is a naturally occurring compound found in various plants and fruits, such as apples, pears, and grapes. It is a polyphenol and a member of the family of flavonoids. 14(15)-EpEDE has been extensively studied for its potential health benefits, including antioxidant and anti-inflammatory properties. In recent years, 14(15)-EpEDE has gained increased attention for its potential use in laboratory experiments.
Applications De Recherche Scientifique
14(15)-EpEDE has been studied extensively for its potential health benefits. It has been shown to possess strong antioxidant and anti-inflammatory properties, which may be beneficial in treating various diseases. For example, 14(15)-EpEDE has been found to be effective in reducing oxidative stress and inflammation in the brain, which may be beneficial in the treatment of Alzheimer’s disease and other age-related neurological disorders. Additionally, 14(15)-EpEDE has been shown to inhibit the growth of certain cancer cells, suggesting that it may be useful in cancer treatment.
Mécanisme D'action
The exact mechanism of action of 14(15)-EpEDE is not yet fully understood. However, research suggests that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 14(15)-EpEDE has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory effects.
Biochemical and Physiological Effects
14(15)-EpEDE has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 14(15)-EpEDE can inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory effects. Additionally, 14(15)-EpEDE has been shown to reduce oxidative stress and protect against cell damage, suggesting that it may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 14(15)-EpEDE in laboratory experiments has several advantages. First, it is a naturally occurring compound, which eliminates the need for synthetic chemicals. Additionally, 14(15)-EpEDE is relatively stable and can be stored for long periods of time. However, there are some limitations associated with the use of 14(15)-EpEDE in laboratory experiments. For example, it is not soluble in water and must be dissolved in organic solvents. Additionally, 14(15)-EpEDE is not very soluble in organic solvents, which can limit its use in certain experiments.
Orientations Futures
The potential applications of 14(15)-EpEDE are still being explored. Future research should focus on exploring its potential use in the treatment of various diseases, such as Alzheimer’s disease and cancer. Additionally, further research should be conducted to better understand the mechanism of action of 14(15)-EpEDE and to identify potential new applications. Additionally, research should focus on developing more efficient and cost-effective methods for synthesizing 14(15)-EpEDE. Finally, research should be conducted to identify new sources of 14(15)-EpEDE and to develop methods for extracting it from natural sources.
Méthodes De Synthèse
14(15)-EpEDE can be synthesized using a variety of methods. One method involves the use of a palladium-catalyzed intramolecular cyclization of a 2-alkynyl-substituted flavanone. This method has been used to synthesize 14(15)-EpEDE in high yields with good selectivity. Alternatively, 14(15)-EpEDE can be synthesized through the condensation of a flavanone and a 2-alkynyl-substituted benzaldehyde.
Propriétés
IUPAC Name |
(8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-8,11-dienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6,10,13,18-19H,2-3,5,7-9,11-12,14-17H2,1H3,(H,21,22)/b6-4-,13-10-/t18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBWLXDDSYHRTE-ZSTLDFTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14(15)-EpEDE | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








